Eudesman-1beta-ol, acetate

Description

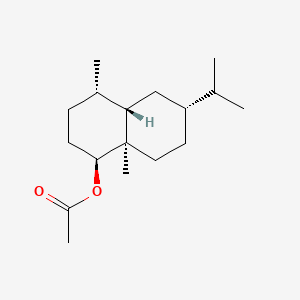

Eudesman-1β-ol, acetate is a sesquiterpene derivative belonging to the eudesmane family, characterized by a bicyclic carbon skeleton with an acetylated hydroxyl group at the 1β position. Beta-Eudesmol, the parent alcohol, is a key bioactive compound in essential oils and traditional medicines, known for anti-inflammatory and neuroprotective properties .

Properties

CAS No. |

13878-84-7 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

[(1S,4S,4aS,6R,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl] acetate |

InChI |

InChI=1S/C17H30O2/c1-11(2)14-8-9-17(5)15(10-14)12(3)6-7-16(17)19-13(4)18/h11-12,14-16H,6-10H2,1-5H3/t12-,14+,15-,16-,17+/m0/s1 |

InChI Key |

DHJWVJPJKCBNAS-PYIOCPRISA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@]2([C@H]1C[C@@H](CC2)C(C)C)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2(C1CC(CC2)C(C)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eudesman-1beta-ol, acetate typically involves the acetylation of Eudesman-1beta-ol. This can be achieved through the reaction of Eudesman-1beta-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve the extraction of Eudesman-1beta-ol from natural sources followed by its acetylation. The extraction process often includes steam distillation or solvent extraction from plant materials rich in eudesmane-type sesquiterpenes.

Chemical Reactions Analysis

Types of Reactions: Eudesman-1beta-ol, acetate can undergo various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions can lead to the formation of alcohols from the acetate group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of other complex molecules.

Biology: Research has shown its potential anti-inflammatory and antimicrobial properties.

Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

Industry: Eudesman-1beta-ol, acetate is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Eudesman-1beta-ol, acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Eudesman-1β-ol, acetate with structurally related compounds based on available evidence:

Key Observations:

Molecular Complexity : Eudesman-1β-ol, acetate shares a bicyclic sesquiterpene skeleton with beta-Eudesmol but differs in the presence of an acetyl group, increasing its molecular weight by ~42 g/mol compared to the parent alcohol .

Lipophilicity : The density of Eudesman-1β-ol, acetate (~0.89 g/cm³) is closer to linear acetates like 6,12-tetradecadien-1-ol acetate (0.890 g/cm³) than to sterol acetates (e.g., β-sitosterol acetate: 0.98 g/cm³), suggesting intermediate lipophilicity .

Boiling Points : The predicted boiling point (~330°C) aligns with other long-chain acetates, such as 6,12-tetradecadien-1-ol acetate (331.9°C), due to similar molecular weights and van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.